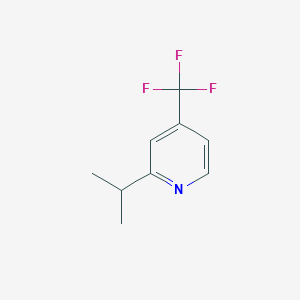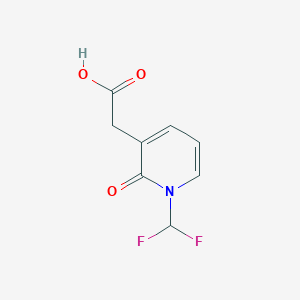
7-Acetamido-9H-fluoren-4-yl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetamido-9H-fluoren-4-yl hydrogen sulfate typically involves the acylation of 9H-fluoren-4-amine with acetic anhydride, followed by sulfonation with sulfuric acid. The reaction conditions often include:
Acylation: The reaction is carried out in an inert atmosphere, usually under nitrogen, at a temperature range of 0-5°C to control the exothermic reaction.
Sulfonation: The sulfonation step involves the addition of concentrated sulfuric acid to the acylated product, followed by heating to 60-70°C to complete the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acylation: Using large reactors with precise temperature control to ensure uniform acylation.
Continuous Sulfonation: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
7-Acetamido-9H-fluoren-4-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary products are amines and alcohols.
Substitution: The products vary depending on the nucleophile used but generally include substituted fluorenes.
Aplicaciones Científicas De Investigación
7-Acetamido-9H-fluoren-4-yl hydrogen sulfate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 7-Acetamido-9H-fluoren-4-yl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Activation: It can also interact with cell surface receptors, triggering intracellular signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
7-Acetamido-9H-fluorene: Lacks the sulfate group, making it less soluble in water.
9H-Fluoren-4-amine: The parent amine compound, which is more reactive but less stable.
4-Acetamidobenzenesulfonic acid: Contains a similar acetamido group but is structurally different.
Uniqueness
7-Acetamido-9H-fluoren-4-yl hydrogen sulfate is unique due to its combination of the acetamido and sulfate groups, which confer specific chemical properties such as increased solubility and reactivity. This makes it particularly useful in various research applications where these properties are advantageous.
Propiedades
Número CAS |
108620-52-6 |
|---|---|
Fórmula molecular |
C15H13NO5S |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
(7-acetamido-9H-fluoren-4-yl) hydrogen sulfate |
InChI |
InChI=1S/C15H13NO5S/c1-9(17)16-12-5-6-13-11(8-12)7-10-3-2-4-14(15(10)13)21-22(18,19)20/h2-6,8H,7H2,1H3,(H,16,17)(H,18,19,20) |
Clave InChI |
PSEBYCYFTUXZNV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


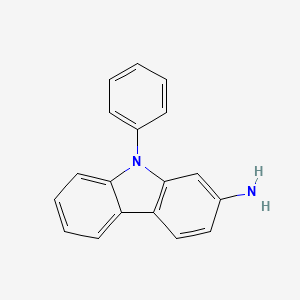
![2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)
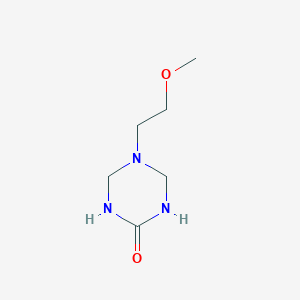
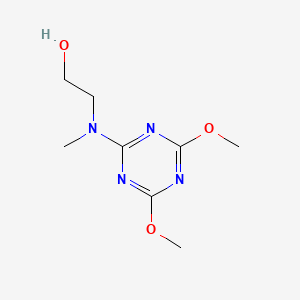

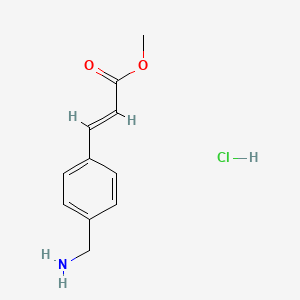


![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)
![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)

